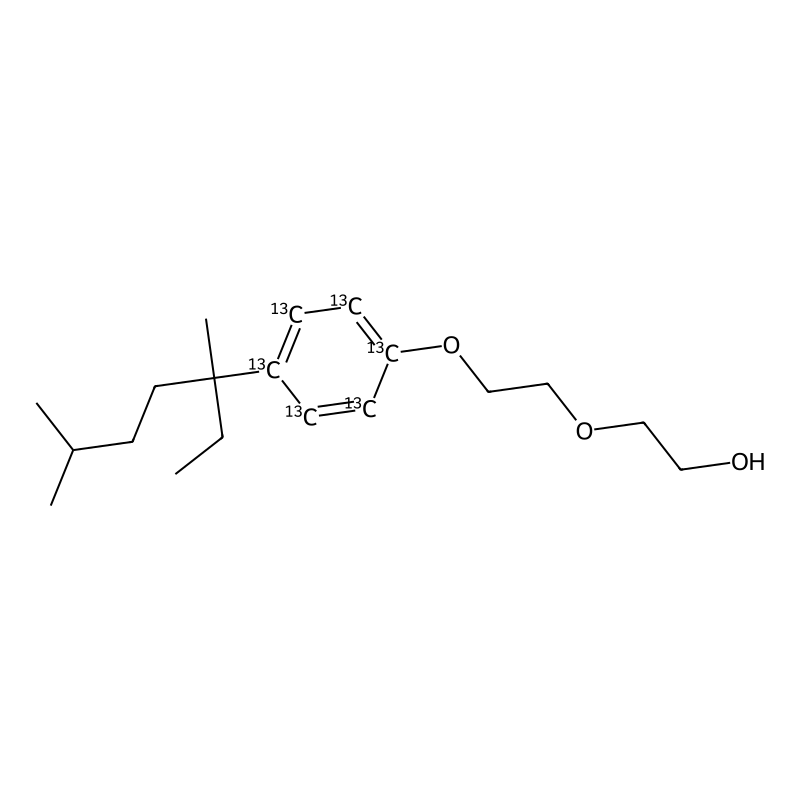

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotopically Labeled Standard for Environmental Analysis

-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 (4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate-ring-13C6 solution) is an isotopically labeled standard used in environmental science research. Isotopes are atoms of the same element with a different number of neutrons. By incorporating $^{13}$C, a stable isotope of carbon, into the molecule, scientists can track the compound through analytical techniques without interfering with the natural abundance of the element in the sample.

This isotopically labeled standard is specifically designed for the analysis of nonylphenol (NP) and octylphenol (OP) ethoxylates in environmental samples. Nonylphenol and octylphenol are breakdown products of alkylphenol ethoxylates (APEOs), which are non-ionic surfactants used in a variety of industrial and domestic applications. Due to their widespread use, APEOs are frequently detected in environmental samples, raising concerns about their potential ecological effects. PubChem, 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6: )

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is a synthetic organic compound belonging to the class of alkylphenol ethoxylates. It features a phenolic structure with a branched alkyl chain, which contributes to its surfactant properties. The compound is characterized by the presence of two ethoxy groups attached to the phenolic ring, enhancing its solubility in water and making it useful in various applications, particularly in industrial and consumer products.

The chemical behavior of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is influenced by its functional groups. It can undergo several reactions typical for phenolic compounds, including:

- Esterification: The hydroxyl group can react with acids to form esters.

- Ether Formation: The ethoxy groups can react with alkyl halides to form ethers.

- Oxidation: The alkyl side chains may be oxidized to form ketones or aldehydes under suitable conditions.

These reactions are significant for modifying the compound's properties for specific applications.

Alkylphenol ethoxylates, including 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6, have been studied for their biological effects. They are known to exhibit weak estrogenic activity, which can disrupt endocrine functions in wildlife and potentially in humans. Research indicates that such compounds may affect reproductive systems and developmental processes in various organisms, raising concerns about their environmental impact and safety .

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 typically involves:

- Alkylation of Phenol: Starting with a phenolic compound, an alkyl chain is introduced using a suitable alkylating agent.

- Ethoxylation: The resulting alkylphenol undergoes ethoxylation, where ethylene oxide is reacted with the phenolic hydroxyl group to introduce ethoxy groups.

- Isotopic Labeling: For the production of the 13C6-labeled variant, specific isotopes of carbon are incorporated during synthesis.

These steps ensure the production of a compound with desired properties and isotopic labeling for research purposes.

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 has various applications:

- Surfactants: Used in cleaning products due to its emulsifying properties.

- Industrial Processes: Acts as an additive in formulations for lubricants and coatings.

- Research: The isotopic labeling allows for tracking and studying the compound's behavior in biological systems or environmental studies.

Studies examining the interactions of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 with biological systems have highlighted its potential endocrine-disrupting effects. These studies often focus on:

- Estrogen Receptor Binding: Investigating how the compound interacts with estrogen receptors and influences hormonal pathways.

- Toxicological Assessments: Evaluating its effects on aquatic organisms and potential bioaccumulation in food chains.

Such studies are crucial for understanding the environmental and health implications of this compound.

Several compounds share structural similarities with 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nonylphenol Ethoxylate | Long nonyl chain with ethoxy groups | Known for widespread environmental contamination |

| Octylphenol Ethoxylate | Shorter octyl chain with ethoxy groups | Exhibits significant estrogenic activity |

| 4-Dodecylphenol Diethoxylate | Longer dodecyl chain with two ethoxy groups | Enhanced surfactant properties compared to others |

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is unique due to its specific branching in the alkyl chain and isotopic labeling, which may influence its biological activity and environmental fate differently than other similar compounds.

Isotopic Labeling Pattern and Carbon-13 Incorporation

The carbon-13 labeling pattern in 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is specifically localized to the benzene ring structure, as indicated by the "ring-13C6" designation in analytical literature [3] [6]. This isotopic labeling strategy involves the incorporation of six carbon-13 atoms at all six positions of the aromatic ring, creating a uniformly labeled phenolic core [31] [32].

The isotope incorporation mechanism relies on advanced synthetic methodologies that enable the substitution of natural abundance carbon-12 atoms with carbon-13 isotopes during the phenol synthesis stage [31] [33]. Recent developments in phenol labeling chemistry demonstrate that carbon-13 can be introduced into the ipso carbon position through lithium-halogen exchange reactions followed by treatment with carbon-13 labeled carbonate esters [32] [33]. This approach allows for late-stage isotopic incorporation, ensuring high isotopic purity and specific labeling patterns [31] [35].

The mass shift resulting from the carbon-13 incorporation is designated as M+6, reflecting the addition of six mass units to the molecular ion [1] [3]. This mass difference provides excellent analytical discrimination when employing mass spectrometry techniques for quantitative analysis [5] [16]. The isotopic enrichment level typically exceeds 95 percent, ensuring adequate sensitivity for analytical applications [6] [14].

Carbon-13 labeling offers significant advantages over deuterium labeling in metabolic and environmental studies, as carbon-13 isotopes do not exhibit significant isotopic effects that could alter the compound's chemical behavior [5] [9]. The incorporation of carbon-13 enables precise tracking of the compound through biological and environmental systems using nuclear magnetic resonance spectroscopy and mass spectrometry [9] [10].

Systematic Classification within Alkylphenol Ethoxylates

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 belongs to the alkylphenol ethoxylate class of nonionic surfactants, specifically categorized within the nonylphenol ethoxylate subfamily [12] [15]. Alkylphenol ethoxylates are synthetic surfactants characterized by branched-chain alkylphenols coupled to polyethylene oxide chains through ethoxylation reactions [12] [17].

The systematic classification places this compound within the diethoxylate category, indicating the presence of exactly two ethylene oxide units in the hydrophilic chain [16] [17]. The ethoxylation degree significantly influences the hydrophilic-lipophilic balance, with diethoxylates typically exhibiting hydrophilic-lipophilic balance values ranging from 8.9 to 11.3 [25] [26]. This positioning within the ethoxylate spectrum confers specific solubility characteristics and surface activity properties [19] [21].

Within the broader alkylphenol ethoxylate classification system, nonylphenol derivatives represent approximately 80 percent of the total alkylphenol ethoxylate market [17] [26]. The 4-(3,6-dimethyl-3-heptyl) substitution pattern corresponds to one of the most prevalent structural isomers found in technical-grade nonylphenol, comprising the 363-isomer designation [16] [26]. This specific isomer exhibits favorable fragmentation patterns in mass spectrometry analysis, making it particularly valuable as an analytical reference standard [16] [5].

The nonionic character of alkylphenol ethoxylates distinguishes them from ionic surfactants, as they do not dissociate into charged species in aqueous solutions [19] [21]. Instead, their surface activity derives from the amphiphilic molecular architecture, featuring both hydrophobic alkylphenol and hydrophilic polyethylene oxide segments [18] [21]. This structural arrangement enables effective reduction of surface tension and interfacial tension between immiscible phases [18] [20].

Physicochemical Properties and Structural Parameters

The physicochemical properties of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 reflect its amphiphilic molecular structure and isotopic composition [23] [24]. The compound typically exists as a clear, colorless to slightly yellow liquid at ambient temperature, with storage requirements necessitating temperatures of -20°C to maintain stability [1] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 314.41 | [1] |

| Physical State | Clear liquid in acetone | [1] |

| Storage Temperature (°C) | -20 | [1] [6] |

| Purity (%) | ≥95.0 | [6] |

| Mass Shift | M+6 | [1] [3] |

| Analytical Techniques | Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry | [1] [3] |

The surface tension properties of alkylphenol diethoxylates typically range around 32.3 millinewtons per meter at concentrations of 1 gram per liter, demonstrating effective surface activity [23] [25]. The hydrophilic-lipophilic balance values for diethoxylate derivatives fall within the range of 8.9 to 11.3, positioning these compounds as effective emulsifiers and wetting agents [25] [19].

Cloud point measurements, which indicate the temperature at which the surfactant solution becomes turbid due to phase separation, typically occur between 54 and 70°C for diethoxylate systems [25] [26]. The pH of aqueous solutions containing 5 percent surfactant ranges from 5 to 8, indicating mild acidity under standard conditions [23] [25].

Viscosity measurements for related alkylphenol diethoxylates range from 210 to 450 centipoise at 25°C, reflecting the influence of the ethoxylate chain length on flow properties [25] [20]. The density of nonylphenol ethoxylates typically approximates 1.06 grams per cubic centimeter at 20°C [23] [4].

The solubility characteristics demonstrate moderate water solubility, with the compound forming stable emulsions in aqueous systems [23] [24]. The partitioning behavior between oil and water phases depends on various physicochemical variables, including the degree of ethoxylation, alkyl chain length, and solution salinity [27] [29].

Comparative Analysis with Non-Labeled Analogs

The comparative analysis between 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 and its non-labeled analog reveals significant similarities in most physicochemical properties while highlighting the analytical advantages conferred by isotopic labeling [4]. The non-labeled compound, bearing Chemical Abstracts Service number 1119449-38-5, possesses a molecular formula of C19H32O3 and a molecular weight of 308.46 grams per mole [4] .

| Property | Labeled Compound | Non-Labeled Analog |

|---|---|---|

| CAS Number | 1173019-36-7 | 1119449-38-5 |

| Molecular Formula | 13C6C13H32O3 | C19H32O3 |

| Molecular Weight (g/mol) | 314.41 | 308.46 |

| Mass Shift | M+6 | M+0 |

| Carbon-13 Labels | 6 (ring positions) | Natural abundance |

| Physical State | Solution in acetone | Viscous liquid |

The structural parameters remain virtually identical between the labeled and non-labeled forms, with both compounds exhibiting the same branched heptyl substitution pattern and diethoxylate chain configuration [4]. The surface activity properties, including critical micelle concentration, surface tension reduction, and emulsification capacity, show no significant differences attributable to the isotopic substitution [9] [14].

The analytical discrimination provided by the carbon-13 labeling enables precise quantification in complex matrices through mass spectrometry techniques [3] [5]. The six-mass-unit difference facilitates unambiguous identification and separation of the labeled compound from naturally occurring analogs during analytical procedures [16] [29]. This analytical advantage proves particularly valuable in environmental monitoring studies where trace-level detection and accurate quantification are essential [5] [26].

Isotope Dilution Mass Spectrometry applications benefit significantly from the use of carbon-13 labeled standards, as they provide superior matrix effect compensation compared to deuterated analogs [5] [14]. The minimal labeling approach using carbon-13 avoids the isotopic effects commonly observed with deuterium substitution, ensuring that the labeled compound exhibits identical chemical behavior to the natural analog [5] [9].

Fundamental Molecular Properties

The molecular identity of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is characterized by the molecular formula 13C6 C13 H32 O3, indicating the presence of six carbon-13 labeled carbon atoms within the aromatic ring structure [3] [2]. The compound exhibits a molecular weight of 314.41 g/mol, reflecting the additional mass contribution from the isotopic enrichment [1] [2]. The Chemical Abstracts Service registry number 1173019-36-7 provides unique identification for this specific isotopically labeled variant [1] [3] [2].

The structural framework consists of a phenolic core bearing a complex branched alkyl substituent at the para position, specifically a 3,6-dimethyl-3-heptyl group, coupled with a diethoxylate chain attached through an ether linkage [1] [2]. The International Union of Pure and Applied Chemistry nomenclature describes this compound as 2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol-13C6, emphasizing the ethylene glycol diether connectivity [1] [2].

The Simplified Molecular Input Line Entry System representation CCC(C)(CCC(C)C)[13c]1[13cH][13cH]13c[13cH][13cH]1 explicitly indicates the positioning of the carbon-13 isotopes within the aromatic ring system [1] [2]. This isotopic labeling pattern ensures that all six carbon atoms comprising the benzene ring carry the 13C isotope, providing maximum sensitivity for mass spectrometric detection and quantification applications.

Stereochemical and Conformational Considerations

The molecular architecture incorporates multiple stereochemical features that influence its physicochemical behavior and analytical characteristics. The branched alkyl substituent exhibits significant conformational flexibility due to the presence of multiple methyl branches along the heptyl chain . The 3,6-dimethyl substitution pattern creates a quaternary carbon center that restricts rotation and influences the overall molecular geometry.

The diethoxylate chain contributes additional conformational complexity through its ether linkages, which can adopt various rotational conformers depending on environmental conditions [1] [2]. These structural features collectively determine the compound's solubility characteristics, chromatographic behavior, and mass spectrometric fragmentation patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | 13C6 C13 H32 O3 | [1] [3] [2] |

| Molecular Weight | 314.41 g/mol | [1] [3] [2] |

| CAS Number | 1173019-36-7 | [1] [3] [2] |

| InChI Key | MXEUZASFOXCTSR-XMEDIYHRSA-N | [1] [2] |

| SMILES | CCC(C)(CCC(C)C)[13c]1[13cH][13cH]13c[13cH][13cH]1 | [1] [2] |

| EC Number | 200-662-2 | [1] [2] |

| MDL Number | MFCD09953756 | [1] [2] |

Physical Properties and Characterization

Appearance and Physical State

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 typically presents as a colorless to yellow liquid with varying degrees of clarity, ranging from clear to slightly muddy depending on purity and storage conditions [5]. The compound exists as an oily liquid under standard laboratory conditions, consistent with the physical properties characteristic of medium-chain alkylphenol ethoxylates [5].

The visual appearance can serve as a preliminary quality indicator, with significant color development or cloudiness potentially indicating degradation or contamination [5]. Proper storage under inert atmosphere conditions helps maintain the characteristic clear to pale yellow appearance throughout the shelf life of the material.

Thermal Properties and Stability

The thermal behavior of this compound reflects its mixed hydrophobic-hydrophilic character and the presence of multiple functional groups. The flash point determination reveals a value of -17°C when measured using closed cup methodology [1] [2] [6]. This relatively low flash point indicates significant volatility of the solvent system typically used for standard preparations, rather than the intrinsic volatility of the compound itself.

Storage temperature requirements specify maintenance at -20°C to ensure long-term stability and prevent degradation [1] [7] [3] [5] [2]. This low-temperature storage protocol helps preserve the integrity of both the isotopic labeling and the chemical structure, preventing oxidation or hydrolysis reactions that could compromise analytical performance.

Temperature-dependent stability studies have demonstrated that the compound maintains its analytical integrity when stored under appropriate conditions, with minimal degradation observed over extended periods [1] [2]. The requirement for inert atmosphere storage, typically under argon gas, further enhances stability by preventing oxidative degradation processes [5].

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless to yellow, clear to slightly muddy liquid | [5] |

| Physical State | Oily liquid | [5] |

| Flash Point | -17°C (closed cup) | [1] [2] [6] |

| Storage Temperature | -20°C | [1] [7] [3] [5] [2] |

| Storage Atmosphere | Argon (inert) | [5] |

Solubility and Solution Behavior

The solubility characteristics of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 reflect its amphiphilic molecular structure, which incorporates both hydrophobic alkyl components and hydrophilic ethoxylate segments. The compound demonstrates excellent solubility in organic solvents, particularly acetone, which serves as the standard medium for analytical preparations [1] [2] [8].

Standard solution preparations typically utilize acetone as the solvent system, with concentration ranges spanning from 1 to 100 μg/mL for various analytical applications [1] [2] [9]. The choice of acetone reflects its compatibility with both gas chromatographic and liquid chromatographic analytical methods, while providing adequate solubility and stability for the labeled compound.

The diethoxylate functionality confers moderate water solubility compared to the parent nonlabeled alkylphenol, enabling its distribution between aqueous and organic phases during environmental extraction procedures [8]. This property proves advantageous for solid-phase extraction methodologies commonly employed in environmental analysis protocols.

Analytical Characterization Methods

Chromatographic Separation Techniques

High Performance Liquid Chromatography represents one of the primary analytical techniques employed for the characterization and quantification of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 [1] [2] [10]. The compound demonstrates excellent compatibility with reversed-phase chromatographic systems, typically utilizing C18 stationary phases with gradient elution employing water-acetonitrile or water-methanol mobile phase systems [8] [11].

Chromatographic retention behavior reflects the compound's hydrophobic character, with elution typically occurring in the later portions of gradient programs [8] [11]. The presence of the diethoxylate chain influences retention relative to the corresponding monoethoxylate or parent alkylphenol, generally resulting in slightly earlier elution due to increased polarity [12] [11].

Gas Chromatography-Mass Spectrometry serves as another fundamental analytical approach, particularly valuable for environmental monitoring applications [1] [2] [8]. The compound's compatibility with gas chromatographic techniques enables its use in solid-phase microextraction followed by GC-MS protocols, which are widely employed for environmental sample analysis [1] [2] [8].

The isotopic labeling provides distinctive mass spectral signatures that facilitate unambiguous identification and quantification even in complex environmental matrices [8] [13]. The characteristic +6 mass shift enables clear differentiation from naturally occurring analytes, ensuring accurate quantification through isotope dilution mass spectrometry approaches [13].

| Technique | Application | Detection Capability | Matrix Compatibility |

|---|---|---|---|

| HPLC | Purity determination, quality control | High sensitivity | Organic solvents, standards |

| GC-MS | Environmental quantification | ng/L to μg/L range | Environmental waters, sediments |

| SPME-GC-MS | Environmental sample analysis | ng/L range | Various environmental matrices |

| LC-MS/MS | Advanced identification | ng/L to μg/L range | Water, sediment, biological samples |

Mass Spectrometric Characterization

Mass spectrometric analysis provides definitive structural confirmation and enables precise quantification of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 through its characteristic isotopic signature [1] [2] [13]. The incorporation of six 13C atoms results in a mass shift of +6 atomic mass units relative to the unlabeled compound, creating a distinctive isotopic pattern readily identifiable through high-resolution mass spectrometry [1] [2].

Electrospray ionization typically generates protonated molecular ions [M+H]+ or ammonium adducts [M+NH4]+ depending on the mobile phase composition and source parameters [13] [14]. The fragmentation patterns observed under collision-induced dissociation conditions provide structural information while maintaining the isotopic labeling signature in key fragment ions [13].

Tandem mass spectrometry approaches enable highly selective detection through multiple reaction monitoring protocols, where specific precursor-to-product ion transitions are monitored [13] [15]. This technique proves particularly valuable for environmental analysis where matrix interferences may compromise less selective detection methods [13] [15].

The isotope dilution mass spectrometry capability provided by the 13C6 labeling represents the gold standard for quantitative analysis, enabling compensation for extraction losses and matrix effects during sample preparation [13]. This approach ensures the highest level of analytical accuracy and precision available for alkylphenol ethoxylate determinations [13].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization capabilities, with the 13C enrichment enhancing sensitivity for carbon NMR experiments . The isotopic labeling creates characteristic chemical shift patterns that enable unambiguous assignment of carbon resonances within the aromatic ring system .

Proton NMR analysis reveals the complex multipicity patterns associated with the branched alkyl substituent and the ethoxylate chain . Integration of specific resonances enables verification of the ethoxylation degree and confirmation of the molecular structure .

Carbon-13 NMR spectroscopy benefits significantly from the isotopic enrichment, providing enhanced signal intensity for the labeled carbon positions . This enhancement facilitates detailed structural analysis and enables quantitative carbon NMR approaches for purity determination .

Infrared spectroscopy identifies characteristic functional group absorptions, including the phenolic O-H stretch, aromatic C-H vibrations, and ether C-O stretching modes associated with the ethoxylate chain . The spectroscopic fingerprint provides additional confirmation of molecular identity and can detect potential impurities or degradation products .

Purity and Quality Control Parameters

Purity Specifications and Standards

Analytical grade 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 typically exhibits purity levels exceeding 95% as determined through High Performance Liquid Chromatography analysis [7] [3] [10]. This high purity standard ensures reliable analytical performance and minimizes potential interferences in trace-level environmental determinations [7] [3] [10].

Quality control protocols involve comprehensive chromatographic analysis using both gas and liquid chromatographic techniques to verify the absence of structural isomers and degradation products [7] [5]. The isotopic purity represents another critical parameter, with specifications typically requiring greater than 99% 13C enrichment at the labeled positions [7] [5].

Batch-to-batch consistency monitoring involves comparison of retention times, mass spectral characteristics, and quantitative response factors against established reference standards [1] [2]. Certificate of Analysis documentation provides detailed analytical data for each production batch, including purity determinations, isotopic enrichment measurements, and stability assessments [1] [2].

Water content determination through Karl Fischer titration ensures that residual moisture levels remain below specified limits to prevent hydrolysis or other degradation reactions during storage [5]. Typical specifications require water content below 0.1% to maintain long-term stability [5].

Analytical Applications and Environmental Monitoring

Environmental Sample Analysis

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 serves as an essential internal standard for the quantitative determination of alkylphenol ethoxylates in environmental matrices [1] [2] [8] [13]. Its application spans multiple environmental compartments, including surface waters, sediments, and wastewater treatment plant effluents [8] [13] [15].

The compound's primary analytical role involves isotope dilution mass spectrometry protocols for the analysis of nonylphenol and octylphenol ethoxylates in environmental samples [1] [2] [8] [13]. The 13C6 labeling provides precise compensation for extraction losses and matrix effects encountered during sample preparation procedures [13].

Solid-phase microextraction followed by gas chromatography-mass spectrometry represents one of the most widely employed analytical protocols utilizing this isotopic standard [1] [2] [8]. The method enables detection limits in the ng/L range for environmental water samples, meeting regulatory requirements for alkylphenol monitoring programs [8] [13].

Wastewater treatment plant monitoring applications utilize the compound for tracking the fate and transformation of alkylphenol ethoxylates during biological treatment processes [13] [17]. These studies provide critical data for understanding the environmental behavior and potential risks associated with these widely used surfactant compounds [13] [17].

Method Development and Validation

The isotopic standard plays a crucial role in analytical method development for alkylphenol ethoxylate determinations across various environmental matrices [13] [15]. Method validation protocols typically employ the 13C6-labeled compound to assess extraction efficiency, matrix effects, and overall method performance [13] [15].

Extraction method optimization studies utilize the isotopic standard to evaluate the performance of different sample preparation techniques, including solid-phase extraction, liquid-liquid extraction, and microextraction approaches [13] [15] [18]. The isotopic labeling enables precise tracking of analyte recovery throughout complex sample preparation procedures [13] [15].

Chromatographic method development benefits from the availability of the isotopic standard, which provides a chemically identical reference compound for optimization of separation conditions [8] [11]. The 13C6 labeling ensures that chromatographic behavior closely matches that of the target analytes while providing mass spectrometric discrimination [8] [11].

Quality assurance protocols in environmental monitoring laboratories routinely employ the isotopic standard for ongoing method performance verification [13] [18]. Regular analysis of isotopically spiked samples enables detection of potential analytical problems and ensures continued method reliability [13] [18].

Regulatory and Compliance Applications

Environmental regulatory agencies increasingly require the use of isotopically labeled internal standards for alkylphenol ethoxylate determinations in compliance monitoring programs [12] [18]. The 13C6-labeled compound meets these requirements while providing the analytical performance necessary for regulatory decision-making [12] [18].

International standardization efforts, including those by the International Organization for Standardization and American Society for Testing and Materials, specify the use of isotopic standards for alkylphenol ethoxylate analysis [12] [18]. These standards recognize the superior analytical performance provided by isotope dilution mass spectrometry approaches [12] [18].

Wastewater discharge permit compliance monitoring frequently requires alkylphenol ethoxylate determinations using validated analytical methods that incorporate isotopic internal standards [13] [18]. The availability of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 enables laboratories to meet these regulatory requirements [13] [18].